
Benzenediazonium, 2,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2,4,6-trimethyl- is an organic compound with the molecular formula C9H11N2+. It is a type of diazonium salt, which is known for its reactivity and utility in various chemical reactions. The compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,4,6-trimethyl- typically involves the diazotization of 2,4,6-trimethylaniline. The process includes the following steps:
Diazotization Reaction: 2,4,6-trimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). This reaction forms the diazonium salt. [ \text{C}{13}\text{N} + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}{11}\text{N}_2^+ \text{Cl}^- + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of benzenediazonium, 2,4,6-trimethyl- follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2,4,6-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution by Halides: Using potassium iodide (KI) in cold conditions to form iodobenzene.
Substitution by Hydroxides: Heating with water to form phenol.
Coupling Reactions: Reacting with phenol in sodium hydroxide solution at low temperatures to form azo compounds.
Major Products Formed
Iodobenzene: Formed by substitution with iodide ions.
Phenol: Formed by substitution with hydroxide ions.
Azo Compounds: Formed by coupling reactions with phenols and aromatic amines.
Applications De Recherche Scientifique
Benzenediazonium, 2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenediazonium, 2,4,6-trimethyl- involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as an excellent leaving group, facilitating the formation of new bonds with nucleophiles. The reactivity is primarily due to the stability of the nitrogen gas (N2) that is released during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Chloride: Similar in structure but lacks the methyl groups, making it less sterically hindered.
2,4,6-Trimethylbenzenediazonium: Similar but with different substituents on the benzene ring.
Uniqueness
Benzenediazonium, 2,4,6-trimethyl- is unique due to the presence of three methyl groups, which influence its reactivity and steric properties. These methyl groups can affect the compound’s stability and the rate of its reactions compared to other diazonium salts.
This detailed article provides a comprehensive overview of benzenediazonium, 2,4,6-trimethyl-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
45860-24-0 |
|---|---|
Formule moléculaire |
C9H11N2+ |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
2,4,6-trimethylbenzenediazonium |
InChI |
InChI=1S/C9H11N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3/q+1 |
Clé InChI |
AQDKDQPFTWJIME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[N+]#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)

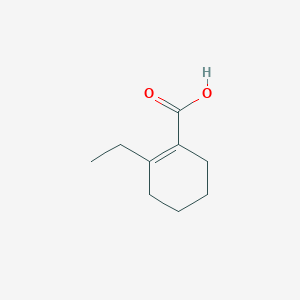
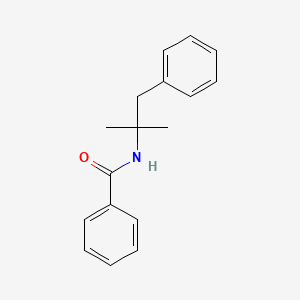

![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
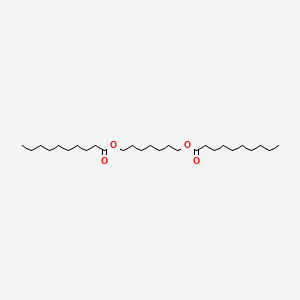
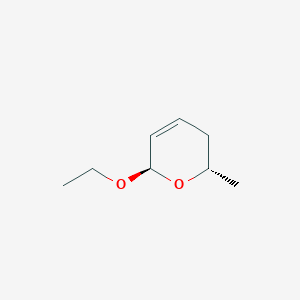
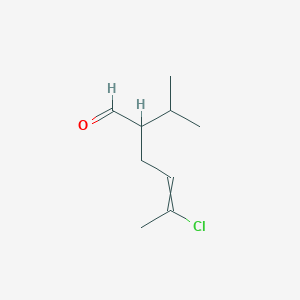

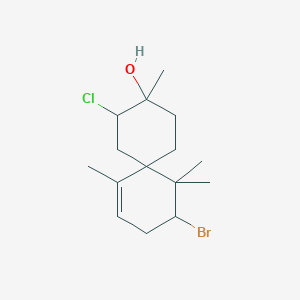
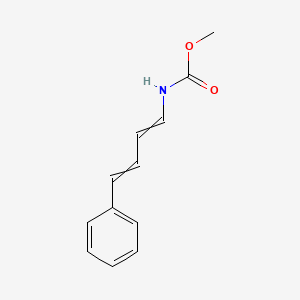
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
